Demonstrated Multi-Target Fragment Hit with High-Resolution Structural Data
This compound is a validated fragment hit for at least two distinct protein targets, Brachyury and Interleukin-1 beta (IL-1β), with high-resolution co-crystal structures deposited in the Protein Data Bank [1]. The structure for the complex with Brachyury (PDB: 5QRS) was solved at 2.06 Å resolution, while the complex with IL-1β (PDB: 5R8L) was solved at 1.56 Å resolution [1]. The compound also appears as the best-fitted ligand in the PDB entry 5S4L, demonstrating its ability to be successfully modeled into electron density [2].
| Evidence Dimension | Number of validated, publicly available protein co-crystal structures |
|---|---|
| Target Compound Data | 3 distinct PDB entries (5S4L, 5QRS, 5R8L) with the compound as a ligand |
| Comparator Or Baseline | Typical fragment screen hits or research chemicals: 0-1 PDB structures |
| Quantified Difference | 3x or greater structural validation |
| Conditions | X-ray crystallography; PDB depositions 5S4L, 5QRS (Brachyury), 5R8L (IL-1β) |
Why This Matters
Prioritizing a compound with multiple, high-resolution co-crystal structures dramatically accelerates structure-based drug design (SBDD) by providing immediate, actionable insights into binding modes and vectors for chemical elaboration.
- [1] Nichols, C., Ng, J., Keshu, A., Kelly, G., Conte, M. R., Marber, M. S., ... & De Nicola, G. F. (2020). Mining the PDB for Tractable Cases Where X-ray Crystallography Combined with Fragment Screens Can Be Used to Systematically Design Protein-Protein Inhibitors: Two Test Cases Illustrated by IL1β-IL1R and p38α-TAB1 Complexes. Journal of Medicinal Chemistry, 63(14), 7559-7568. View Source
- [2] RCSB Protein Data Bank. (2025). 5S4L Ligand Validation: WV1 (N-{4-[(1R)-1-aminoethyl]phenyl}cyclopropanecarboxamide). View Source
